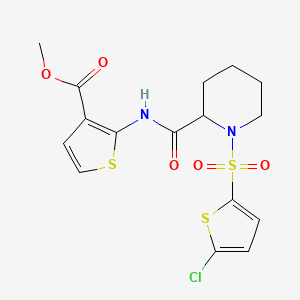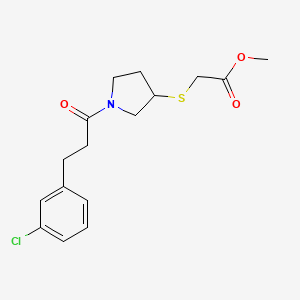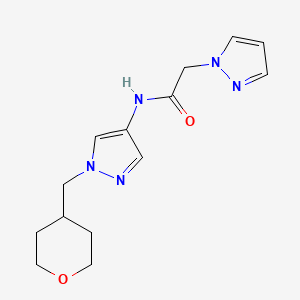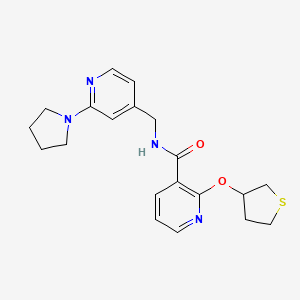![molecular formula C9H13N3O B2503286 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2197828-21-8](/img/structure/B2503286.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is a compound that belongs to the class of heterocyclic compounds, which are characterized by rings that contain atoms of at least two different elements as members of the ring(s). In this case, the compound features a pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, connected through an ether linkage to a 1-methylpyrrolidin-3-yl group, which is a five-membered nitrogen-containing heterocycle with a methyl substituent.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, starting from itaconic acid and proceeding through a five-step transformation . Another study describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids, which could potentially be adapted for the synthesis of this compound . Additionally, an acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been reported to form 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride was determined using X-ray crystallography, revealing two conjugated aromatic rings that are almost coplanar . This information can be useful in predicting the molecular geometry and electronic structure of this compound.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives has been explored in various contexts. For instance, (2-oxo-1-pyrrolidinyl)pyrimidines have been synthesized by thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, and further chemical transformations such as iodomethylation of pyrrolidinylpyrimidines have been reported . These studies provide insights into the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the introduction of polar substituents in 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines allowed for the tuning of the energy of frontier orbitals and the energy gap, affecting their optical properties . These findings suggest that the physical and chemical properties of this compound could be similarly tuned by the introduction of different substituents.
科学的研究の応用
Synthesis and Characterization
A notable application of "2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine" derivatives involves their use in the synthesis of complex organic compounds. For example, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through a parallel solution-phase approach, highlighting the compound's utility in generating new chemical entities with potential pharmaceutical applications (Črček et al., 2012). Additionally, a facile and efficient synthesis methodology led to the creation of novel pyrimidine-fused spiropyrrolidine oxindoles, demonstrating significant cytotoxic activities against various cancer cell lines, indicating the compound's role in anticancer research (Liu et al., 2016).
Fluorescent Probing for RNA Structure
Another fascinating application is in the field of biochemistry, where derivatives of "this compound" have been utilized as fluorescent probes. Pyrrolo-C, a related compound, has been used to monitor RNA secondary structure formation, offering a new avenue for studying RNA structure and dynamics (Tinsley & Walter, 2006).
Metal Complex Formation
Research has also explored the formation of heterochiral honeycomb-layered metal complexes using derivatives of "this compound", showcasing the compound's versatility in forming coordination polymers with interesting magnetic properties (Rodrı́guez-Diéguez et al., 2007).
Synthetic Methodology and Antitumor Activity
The compound's derivatives have been implicated in antitumor activities, with research detailing the synthesis and reactions leading to the creation of pyrimidine derivatives with potential as antitumor agents. This highlights the compound's importance in the development of new therapeutic agents (Gangjee et al., 2000).
作用機序
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
将来の方向性
特性
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-6-3-8(7-12)13-9-10-4-2-5-11-9/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBARVWFJMMLNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)


![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)

![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![2-Chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2503217.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)
